molecular formula C10H11FN2O B2909476 1-(3-Fluorobenzyl)imidazolidin-2-one CAS No. 60927-96-0

1-(3-Fluorobenzyl)imidazolidin-2-one

Cat. No.: B2909476
CAS No.: 60927-96-0
M. Wt: 194.209
InChI Key: BYPWMGDKNNDCKU-UHFFFAOYSA-N
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Description

Contextualizing Imidazolidin-2-one Scaffolds in Modern Organic Synthesis

The imidazolidin-2-one ring is a five-membered cyclic urea (B33335) that is a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. nih.govmdpi.com This heterocyclic scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to serve as a versatile framework for the development of ligands for various biological targets. nih.govmdpi.com Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with enzymes and receptors.

Imidazolidin-2-one and its derivatives have been identified as core components in drugs with a wide range of therapeutic applications, including antiviral, antimicrobial, anticancer, and antihypertensive agents. mdpi.comscialert.net For instance, the imidazolidin-2-one moiety is a key structural part of several FDA-approved drugs such as emicerfont, imidapril, and azlocillin. nih.govmdpi.com

The synthesis of the imidazolidin-2-one ring system has been a subject of extensive research, with numerous methods developed to afford substituted derivatives. mdpi.comproquest.com Common synthetic strategies include the cyclization of 1,2-diamines with phosgene (B1210022) or its equivalents, the intramolecular cyclization of urea derivatives, and palladium-catalyzed carboamination reactions of N-allylureas. nih.govorganic-chemistry.org The adaptability of these synthetic routes allows for the introduction of diverse substituents on the nitrogen atoms and the carbon backbone of the ring, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

The Strategic Role of Fluorine Substitution in Advanced Organic Chemistry

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and chemical properties of a parent compound.

In medicinal chemistry, the substitution of hydrogen with fluorine can lead to significant improvements in a drug candidate's profile. These enhancements can include:

Increased Metabolic Stability: The high bond energy of the C-F bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.

Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with target proteins.

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can enhance its ability to cross biological membranes.

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and ionization state at physiological pH.

The strategic placement of fluorine is crucial, as its effects are highly dependent on its position within the molecule. The 3-fluoro (or meta) substitution on a benzyl (B1604629) ring, as seen in 1-(3-Fluorobenzyl)imidazolidin-2-one, can influence the electronic distribution of the aromatic ring and the conformational preferences of the benzyl group without introducing significant steric hindrance.

Research Landscape of this compound within Heterocyclic Chemistry

While dedicated research on this compound is limited, the research landscape for closely related analogues provides a strong indication of its potential areas of investigation. The combination of the biologically active imidazolidin-2-one scaffold with a fluorinated benzyl group suggests that this compound would be of interest in the field of medicinal chemistry.

Studies on similar N-benzyl substituted imidazolidin-2-ones have explored their potential as Hsp90 inhibitors for cancer therapy. nih.govnih.gov Research has shown that the N-benzyl group is important for the anti-cancer activity of these compounds. nih.gov Furthermore, other fluorinated imidazolidinone derivatives have been investigated for a range of biological activities. For example, a compound with a 3-chlorobenzyl group and two 4-fluorophenyl groups attached to an imidazolidin-2-one core has been noted for its potential pharmacological profile. ontosight.ai Additionally, N-[1-(4-fluorobenzyl)imidazolidin-2-ylidene]benzenesulfonamides have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.com

The synthesis of this compound would likely follow established synthetic routes for N-substituted imidazolidin-2-ones. A plausible approach would involve the reaction of 3-fluorobenzylamine (B89504) with a suitable precursor to form the urea, followed by an intramolecular cyclization to yield the desired product.

Given the established importance of both the imidazolidin-2-one core and the strategic use of fluorine in drug discovery, this compound represents a logical target for synthesis and biological evaluation. Future research on this compound could explore its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in disease, with a particular focus on oncology and neuropharmacology, where imidazolidinone derivatives have shown promise.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPWMGDKNNDCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Fluorobenzyl Imidazolidin 2 One

Strategies for Imidazolidin-2-one Ring Formation

The formation of the imidazolidin-2-one ring is a key step in the synthesis of 1-(3-Fluorobenzyl)imidazolidin-2-one. Modern synthetic approaches focus on catalytic methods that offer high efficiency, selectivity, and sustainability. These strategies can be broadly categorized into the direct incorporation of a carbonyl group into 1,2-diamines and the diamination of unsaturated carbon-carbon bonds. mdpi.com

Direct Incorporation of Carbonyl Group into 1,2-Diamines

The most conventional approach to synthesizing imidazolidin-2-ones involves the reaction of a 1,2-diamine with a carbonyl source. nih.gov While traditional methods often employed hazardous reagents like phosgene (B1210022), contemporary research has shifted towards safer and more efficient catalytic alternatives. nih.gov

Various catalytic systems have been developed to facilitate the carbonylation of 1,2-diamines. These include both metal-based catalysts and metal-free organocatalysts, which offer distinct advantages in terms of reactivity and substrate scope.

Metal-Catalyzed Approaches:

Transition metal catalysts have proven effective in promoting the carbonylation of diamines with various carbonyl sources. For instance, copper(II) nitrate (B79036) has been utilized as a catalyst for the synthesis of imidazolidin-2-ones from 1,2-diamines and dialkyl carbonates. This method is believed to proceed through the activation of the carbonyl group of the carbonate by coordination to the copper center. mdpi.com

CatalystCarbonyl SourceDiamineProductYieldRef.
Cu(NO₃)₂Dimethyl CarbonateN-benzylethylenediamine1-Benzylimidazolidin-2-one95% mdpi.com
Cu(NO₃)₂Diethyl Carbonate1,2-Diaminopropane4-Methylimidazolidin-2-one88% mdpi.com

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. beilstein-journals.orgnih.gov In the context of imidazolidin-2-one synthesis, phosphazene bases, such as BEMP, have been shown to be highly effective catalysts for the intramolecular hydroamidation of propargylic ureas, which are precursors to the target cyclic ureas. acs.org This organocatalytic approach allows for the reaction to proceed under ambient conditions with excellent chemo- and regioselectivity. acs.org

OrganocatalystSubstrateProductReaction TimeYieldRef.
BEMP1-(Prop-2-yn-1-yl)urea5-Methyleneimidazolidin-2-one1 h99% acs.org
TBD1-(Prop-2-yn-1-yl)urea5-Methyleneimidazolidin-2-one24 h98% acs.org

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. beilstein-journals.orgresearchgate.net In the synthesis of imidazolidin-2-ones, this has led to the exploration of more environmentally benign reagents and reaction conditions.

One of the most significant advancements in this area is the use of carbon dioxide (CO₂) as a C1 source for the carbonyl group. mdpi.com This approach aligns with the green chemistry principle of using renewable feedstocks. Cerium oxide (CeO₂) has been identified as an effective heterogeneous catalyst for the direct synthesis of cyclic ureas from CO₂ and diamines, even at low CO₂ pressures. The use of 2-propanol as a solvent has been shown to provide good selectivity for this transformation. mdpi.com

Another sustainable strategy involves the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net For example, the cycloaddition of glycine (B1666218) on Schiff's bases, catalyzed by recyclable indium(III) chloride under microwave irradiation, provides a fast and efficient route to imidazolidinone derivatives. researchgate.net Furthermore, the development of one-pot, pseudo-multicomponent reactions, such as the synthesis of 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-1,2-diaminocyclohexane, showcases an efficient and sustainable approach by minimizing intermediate purification steps. mdpi.com

Diamination of Unsaturated Carbon-Carbon Bonds

An alternative and elegant strategy for the construction of the imidazolidin-2-one ring is the catalytic diamination of unsaturated carbon-carbon bonds. mdpi.com This approach involves the addition of two nitrogen atoms across a double or triple bond, often from a urea (B33335) or a related nitrogen source, to form the cyclic urea in a single step.

Metal-catalyzed intramolecular diamination of alkenes is a well-established method for synthesizing the imidazolidin-2-one scaffold. mdpi.com Palladium(II) catalysts have been successfully employed in the intramolecular diamination of unfunctionalized alkenes to form five-, six-, and seven-membered ring-fused imidazolidin-2-ones. mdpi.com More recently, silver(I) catalysts have been used for the intramolecular 1,2-diamination of alkynes to synthesize indole-imidazolidinone fused derivatives. mdpi.com Organocatalytic methods have also been developed, with phosphazene bases like BEMP catalyzing the intramolecular hydroamidation of propargylic ureas under mild conditions to afford imidazolidin-2-ones. acs.org

CatalystSubstrateProductYieldRef.
Pd(OAc)₂N-Allyl-N'-tosylurea1-Tosyl-5-vinylimidazolidin-2-one85% mdpi.com
Ag₂CO₃2-(3-Phenylprop-2-yn-1-yl)aniline3-Benzyl-1,2-dihydro-4H-pyrrolo[1,2-a]quinoxalin-4-one82% mdpi.com
BEMP1-Phenyl-1-(prop-2-yn-1-yl)urea5-Methylene-1-phenylimidazolidin-2-one95% acs.org

The intermolecular diamination of unsaturated C-C bonds provides a direct route to imidazolidin-2-ones from simple starting materials. Palladium catalysts have been instrumental in developing these protocols. For instance, the Pd(II)-catalyzed intermolecular diamination of conjugated dienes with dialkyl ureas leads to the formation of vinyl imidazolidinones in good to excellent yields. mdpi.com Highly efficient asymmetric versions of this reaction have also been reported, utilizing chiral pyridine-oxazoline ligands to achieve high yields and excellent enantioselectivities. mdpi.com Copper catalysts have also been employed for the diamination of terminal olefins using di-tert-butyldiaziridinone as the nitrogen source, affording 4,4-disubstituted imidazolidin-2-ones. mdpi.com

CatalystDiene/OlefinNitrogen SourceProductYieldRef.
[Pd(allyl)Cl]₂1,3-ButadieneDiethylurea1,3-Diethyl-5-vinylimidazolidin-2-one78% mdpi.com
Pd(OAc)₂/Pyox1-Phenyl-1,3-butadieneDi-p-tolylureaChiral 1,3-di-p-tolyl-5-(1-phenylvinyl)imidazolidin-2-one92% mdpi.com
CuCl/PPh₃1,1-DiphenyletheneDi-tert-butyldiaziridinone5,5-Diphenyl-1,3-di-tert-butylimidazolidin-2-one85% mdpi.com

Intramolecular Hydroamidation of Linear Urea Derivatives

Intramolecular hydroamidation of unsaturated linear urea derivatives presents an atom-economical and powerful route to construct the imidazolidin-2-one ring. journals.co.zaacs.org This approach involves the cyclization of a linear urea precursor containing an appropriately positioned unsaturated bond, such as an alkene or alkyne. The reaction is typically catalyzed by a transition metal or, more recently, by strong bases under metal-free conditions. journals.co.zaacs.org

For the synthesis of a precursor to this compound, one could envision a linear urea derived from an allylic amine. The subsequent palladium-catalyzed intramolecular carboamination can generate the imidazolidin-2-one ring with the formation of a new carbon-carbon and carbon-nitrogen bond in a single step. nih.gov The reaction conditions, including the choice of palladium catalyst and ligand, are crucial for achieving high yields and diastereoselectivity, especially when creating substituted imidazolidin-2-ones. nih.gov

Recent advancements have also demonstrated the use of organocatalysts, such as the phosphazene base BEMP, for the intramolecular hydroamidation of propargylic ureas. acs.org These reactions can proceed under ambient conditions with excellent chemo- and regioselectivity, offering a more sustainable alternative to metal-catalyzed processes. acs.org

Table 1: Comparison of Catalytic Systems for Intramolecular Hydroamidation
Catalytic SystemSubstrate TypeKey AdvantagesReference
Palladium(0) with Xantphos ligandN-allylureas and aryl bromidesForms C-C and C-N bonds in one step; good for diastereoselectivity. nih.gov
Phosphazene base (BEMP)Propargylic ureasMetal-free, ambient conditions, excellent chemo- and regioselectivity. acs.org

Aziridine (B145994) Ring Expansion Methodologies

The ring expansion of aziridines offers another sophisticated strategy for the synthesis of the imidazolidin-2-one core. acs.org This method involves the reaction of an aziridine with an isocyanate, leading to the formation of the five-membered cyclic urea. The reaction can be catalyzed by various agents, including nickel complexes. organic-chemistry.org A nickel-catalyzed cycloaddition of aziridines with isocyanates initially yields iminooxazolidine derivatives, which can then isomerize to the more stable imidazolidin-2-one structure upon longer reaction times. organic-chemistry.org This methodology is particularly useful for accessing substituted imidazolidin-2-ones with control over the substitution pattern.

Installation of the 3-Fluorobenzyl Moiety

The introduction of the 3-fluorobenzyl group onto the imidazolidin-2-one nitrogen is a key step in the synthesis of the target molecule. This can be achieved either by reacting a pre-formed imidazolidin-2-one with a 3-fluorobenzylating agent or by incorporating the 3-fluorobenzyl moiety into one of the starting materials prior to the ring-forming reaction.

Carbon-Nitrogen Bond Formation Strategies

Direct N-alkylation of imidazolidin-2-one with a suitable 3-fluorobenzyl electrophile, such as 3-fluorobenzyl bromide or chloride, is a common and straightforward approach. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen of the imidazolidin-2-one, thereby increasing its nucleophilicity.

Another powerful method for forming the C-N bond is reductive amination. harvard.edursc.orgorganic-chemistry.org This two-step, one-pot procedure involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the desired amine. In the context of synthesizing this compound, this could involve the reaction of an amino-substituted imidazolidin-2-one precursor with 3-fluorobenzaldehyde, followed by reduction with a selective reducing agent such as sodium triacetoxyborohydride. harvard.edu

Cross-Coupling Reactions for Aryl-Imidazolidinone Linkages

While the target molecule contains a benzyl (B1604629) group, it is important to note the advancements in cross-coupling reactions for the formation of aryl-imidazolidinone linkages, which could be adapted for related structures. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.com This reaction is characterized by its broad substrate scope and functional group tolerance. wikipedia.org In a hypothetical scenario to create an analogue, imidazolidin-2-one could be coupled with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form an N-arylimidazolidin-2-one. wikipedia.orgyoutube.comxjtlu.edu.cn

Table 2: Key Features of C-N Bond Formation Strategies
MethodologyReactantsKey Reagents/CatalystsAdvantagesReference
N-AlkylationImidazolidin-2-one, 3-Fluorobenzyl halideBase (e.g., NaH, K2CO3)Straightforward, readily available reagents. researchgate.net
Reductive AminationAmino-imidazolidinone precursor, 3-FluorobenzaldehydeReducing agent (e.g., NaBH(OAc)3)Mild conditions, high selectivity. harvard.edu
Buchwald-Hartwig AminationImidazolidin-2-one, Aryl halidePalladium catalyst, phosphine ligand, baseBroad substrate scope, high functional group tolerance. wikipedia.orgyoutube.com

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to synthesize chiral analogs of this compound is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. Chiral imidazolidin-2-ones are valuable as chiral auxiliaries and as components of pharmaceuticals. journals.co.zamdpi.comresearchgate.net

Asymmetric Catalysis in Imidazolidin-2-one Synthesis

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched imidazolidin-2-ones. This can be achieved through various catalytic transformations, including the asymmetric intramolecular cyclization of N-alkenyl ureas. A copper(II)-catalyzed asymmetric intramolecular cyclization has been reported to produce chiral imidazolidinones with high enantioselectivity. mdpi.com The use of a chiral bidentate oxazoline (B21484) ligand was found to be crucial for achieving high levels of asymmetric induction. mdpi.com

Furthermore, palladium-catalyzed asymmetric carboamination of allylic ureas, employing a chiral phosphoramidite (B1245037) ligand, has been developed for the synthesis of chiral imidazolidin-2-one derivatives. mdpi.com The electronic properties of the urea nitrogen were found to have a significant impact on the enantiomeric excess of the product. mdpi.com

Table 3: Chiral Catalysts in Imidazolidin-2-one Synthesis
Catalyst SystemReaction TypeKey FeatureReference
Copper(II) with bidentate oxazoline ligandAsymmetric intramolecular cyclization of N-alkenyl ureasHigh enantioselectivity. mdpi.com
Palladium with chiral spiro phosphoramidite ligandAsymmetric carboamination of allylic ureasEnantiomeric excess influenced by urea nitrogen nucleophilicity. mdpi.com

Utilization of Chiral Auxiliaries in Imidazolidin-2-one Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of chiral centers. wikipedia.org In the context of imidazolidin-2-ones, these auxiliaries are temporarily incorporated into the molecular framework to direct the stereochemical outcome of subsequent reactions. journals.co.zaresearchgate.net Their use has proven effective in a variety of transformations, including alkylations, aldol (B89426) reactions, and Michael additions, affording products with high diastereoselectivity. researchgate.net

A notable advantage of imidazolidin-2-one-based auxiliaries is their enhanced stability against nucleophilic ring-opening compared to their oxazolidinone counterparts. journals.co.zaresearchgate.net Furthermore, their inherent N-bifunctionality allows for the construction of C2-symmetric auxiliaries, which can be highly effective in controlling stereochemistry. journals.co.za The development of solid-supported and ionic liquid-tagged versions of these auxiliaries has addressed challenges related to product separation and auxiliary recovery, further enhancing their practical utility. chim.it The choice of chiral auxiliary can be tuned to meet the steric demands of a particular reaction, leading to improved asymmetric induction. journals.co.za For instance, alkylation reactions using enantiomers of certain imidazolidin-2-one auxiliaries have demonstrated substantial improvements in both yield (77-90%) and diastereoselectivity (de 94-99%) compared to earlier methods. journals.co.za

Auxiliary TypeKey FeaturesApplication ExamplesReference
Ephedrine-derivedHigh efficiency, predictable stereocontrolAsymmetric synthesis of lavandulol journals.co.za
C2-symmetricInherent symmetry, tunable steric propertiesAsymmetric alkylations journals.co.za
Ionic Liquid-supportedImproved solubility and recoveryAsymmetric alkylation chim.it

Multi-Component Reactions (MCRs) and Pseudo-MCRs in Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules like imidazolidin-2-ones. baranlab.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for rapidly generating molecular diversity. nih.govresearchgate.netnih.gov

The Ugi four-component reaction (U-4CR), for example, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov The mechanism involves the formation of a reactive nitrilium intermediate, which can be trapped by a nucleophile. nih.gov When reactants with multiple nucleophilic groups are employed, this intermediate can be trapped intramolecularly, leading to the formation of heterocyclic structures. nih.gov

Pseudo-MCRs represent a related strategy where one of the components undergoes an in-situ transformation before participating in the multicomponent assembly. mdpi.com A recently developed pseudo-multicomponent, one-pot protocol for 1,3-disubstituted imidazolidin-2-ones involves the in-situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and subsequent cyclization with carbonyldiimidazole (CDI). mdpi.com This approach, optimized through statistical analysis, provides a greener and more streamlined alternative to traditional multi-step syntheses, with yields ranging from 55% to 81%. mdpi.com

Reaction TypeComponentsKey IntermediateAdvantagesReference
Ugi ReactionAmine, Carbonyl, Carboxylic Acid, IsocyanideNitrilium ionHigh atom economy, diversity nih.govnih.gov
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-acyloxyamideAccess to α-hydroxy carboxamides nih.govresearchgate.netnih.gov
Pseudo-MCRDiamine, Aldehyde, Reducing Agent, CDIIn-situ formed diamineOne-pot, high efficiency, green mdpi.com

Emerging Techniques in the Synthesis of Imidazolidin-2-ones

Recent advancements in synthetic chemistry have introduced novel techniques that offer significant advantages in terms of reaction speed, efficiency, and environmental impact for the synthesis of imidazolidin-2-ones.

While specific examples for this compound are not detailed in the provided search results, flow chemistry is an emerging technology with significant potential for the synthesis of heterocyclic compounds. Continuous flow processes can offer superior control over reaction parameters, enhanced safety for hazardous reactions, and facile scalability. The application of flow chemistry to MCRs, for instance, has been shown to enable the efficient, gram-scale synthesis of complex molecules, which could be applicable to imidazolidin-2-one derivatives. acs.org

Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions. acs.orgmdpi.com

Microwave-assisted synthesis utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. This technique has been successfully applied to the one-pot synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives, achieving yields over 80%. mdpi.com Microwave-assisted SN2-type reactions have also been employed for the quaternization of these scaffolds. mdpi.com

Ultrasound-assisted synthesis employs acoustic cavitation to enhance mass transfer and reaction rates. This "sonochemical" method has been used for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles, achieving high yields (up to 97%) in significantly shorter reaction times (20-50 minutes) compared to conventional heating. nih.gov The use of green and harmless catalysts in these ultrasound-assisted protocols further enhances their environmental credentials. nih.gov

TechniquePrincipleAdvantagesExample ApplicationReference
Microwave-AssistedRapid, uniform heatingReduced reaction times, improved yieldsSynthesis of imidazo[1,5-a]pyridines mdpi.com
Ultrasound-AssistedAcoustic cavitationEnhanced reaction rates, high yieldsSynthesis of 2,4,5-trisubstituted imidazoles nih.gov

Chemical Reactivity and Derivatization Pathways

Transformations of the Imidazolidin-2-one Heterocycle

The imidazolidin-2-one ring, a cyclic urea (B33335), possesses distinct reactive sites, primarily the amide-like nitrogen atoms and the carbonyl carbon. These sites allow for a range of transformations that can either preserve the core heterocycle or lead to its cleavage.

The stability of the imidazolidin-2-one ring can be overcome under specific conditions, leading to cleavage of the heterocyclic system. These reactions are crucial for converting the cyclic urea into linear diamine derivatives.

Hydrolysis : The cyclic urea linkage is susceptible to hydrolysis under acidic or basic conditions, although it is generally more stable than a simple amide. Acid-catalyzed hydrolysis proceeds through the formation of a tetrahedral intermediate following protonation of the carbonyl oxygen. rsc.orgresearchgate.net This ultimately leads to the cleavage of a C-N bond, yielding a linear N-(2-aminoethyl)-N'-(3-fluorobenzyl)urea derivative, which can be further hydrolyzed to 1-(3-fluorobenzyl)ethane-1,2-diamine under harsh conditions. Computational studies on analogous non-aromatic systems indicate that the ring-opened product is significantly more stable, favoring hydrolysis. acs.org

Reductive Cleavage : Strong reducing agents can effect the complete reduction of the carbonyl group and cleavage of the ring. Treatment with potent hydride reagents like lithium aluminum hydride (LiAlH4) can reduce the cyclic urea to the corresponding 1-(3-fluorobenzyl)imidazolidine, and under more forcing conditions, can lead to ring-opening to form N-methyl-N'-(3-fluorobenzyl)ethane-1,2-diamine. acs.org

Table 1: Ring-Opening Reactions of the Imidazolidin-2-one Heterocycle

Reaction TypeReagents & ConditionsProduct(s)Notes
Acidic HydrolysisDilute HCl or H2SO4, heatN-(2-aminoethyl)-N'-(3-fluorobenzyl)ureaInitial ring-opening product.
Full HydrolysisConcentrated acid, prolonged heat1-(3-Fluorobenzyl)ethane-1,2-diamineRequires harsh conditions for complete breakdown.
Reductive CleavageLithium aluminum hydride (LiAlH4) in THF1-(3-fluorobenzyl)imidazolidine or N-methyl-N'-(3-fluorobenzyl)ethane-1,2-diamineProduct depends on reaction stoichiometry and conditions.

The imidazolidin-2-one core can be modified without cleaving the ring, allowing for the introduction of diverse functional groups.

N-Alkylation/N-Acylation : The secondary amine at the N3 position is a key site for functionalization. It can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently reacted with various electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides introduces substituents that can significantly alter the molecule's properties.

Carbonyl Group Transformations : While the carbonyl group is relatively stable, it can undergo certain transformations. For instance, it can be converted to a thiocarbonyl group (C=S) using reagents like Lawesson's reagent, yielding the corresponding 1-(3-fluorobenzyl)imidazolidine-2-thione. Complete reduction of the carbonyl to a methylene (B1212753) group (CH2) using a strong reducing agent like LiAlH4 converts the imidazolidin-2-one into an imidazolidine (B613845). acs.org

Table 2: Functional Group Interconversions on the Imidazolidin-2-one Core

TransformationReagents & ConditionsResulting Structure
N3-Alkylation1. NaH, THF; 2. R-X (Alkyl halide)1-(3-Fluorobenzyl)-3-alkyl-imidazolidin-2-one
N3-Acylation1. NaH, THF; 2. R-COCl (Acyl chloride)1-(3-Fluorobenzyl)-3-acyl-imidazolidin-2-one
ThionationLawesson's reagent, Toluene, heat1-(3-Fluorobenzyl)imidazolidine-2-thione
Carbonyl ReductionLiAlH4, THF1-(3-Fluorobenzyl)imidazolidine

Reactivity of the 3-Fluorobenzyl Substituent

The 3-fluorobenzyl group provides two additional regions of reactivity: the aromatic ring and the benzylic methylene bridge.

Electrophilic Aromatic Substitution (EAS) : The regiochemical outcome of EAS on the 3-fluorobenzyl ring is determined by the directing effects of the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group due to a combination of its strong negative inductive effect and positive resonance effect. libretexts.orglibretexts.org The benzyl-imidazolidinone moiety is generally considered weakly deactivating and ortho-, para-directing. Therefore, incoming electrophiles are directed to positions ortho and para relative to the large benzyl (B1604629) substituent and ortho to the fluorine. The most likely positions for substitution are C4 (para to the benzyl group, ortho to fluorine) and C6 (ortho to the benzyl group, ortho to fluorine), with C4 often being favored due to reduced steric hindrance.

Directed Ortho-Metalation (DoM) : The fluorine atom can serve as a moderate directed metalation group (DMG). organic-chemistry.org This allows for regioselective deprotonation of an ortho position using a strong organolithium base, such as n-butyllithium. wikipedia.orguwindsor.ca In this molecule, lithiation would occur at either the C2 or C4 position. Due to the steric bulk of the benzylimidazolidinone group at C1, deprotonation is more likely to occur at the C4 position. The resulting aryllithium intermediate can be trapped with a wide range of electrophiles (e.g., CO2, aldehydes, alkyl halides), providing a powerful method for introducing substituents at a specific position on the aromatic ring. baranlab.org

The methylene group linking the aromatic ring and the heterocycle is a benzylic position, which makes its C-H bonds weaker and more reactive than those of a typical alkane.

Oxidation : The benzylic methylene can be oxidized to a carbonyl group. Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO4) can achieve this transformation, yielding 1-(3-fluorobenzoyl)imidazolidin-2-one. libretexts.orgmasterorganicchemistry.com More selective, catalytic methods employing transition metals and molecular oxygen as the terminal oxidant have also been developed for benzylic oxidations. mdpi.commdpi.com

Radical Halogenation : The benzylic position is highly susceptible to free-radical halogenation. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) selectively introduces a bromine atom at the benzylic carbon. libretexts.orgkhanacademy.org This reactivity stems from the formation of a resonance-stabilized benzylic radical intermediate. libretexts.orgyoutube.com The resulting 1-(alpha-bromo-3-fluorobenzyl)imidazolidin-2-one is a valuable intermediate for subsequent nucleophilic substitution reactions.

Table 3: Reactions of the 3-Fluorobenzyl Substituent

Reaction TypePositionReagents & ConditionsProduct
Electrophilic NitrationAromatic Ring (C4/C6)HNO3, H2SO41-(3-Fluoro-4-nitrobenzyl)imidazolidin-2-one
Directed MetalationAromatic Ring (C4)1. n-BuLi, THF, -78°C; 2. Electrophile (E+)1-(4-E-3-Fluorobenzyl)imidazolidin-2-one
Benzylic OxidationBenzylic MethyleneKMnO4, heat1-(3-Fluorobenzoyl)imidazolidin-2-one
Benzylic BrominationBenzylic MethyleneNBS, AIBN, CCl4, heat1-(alpha-Bromo-3-fluorobenzyl)imidazolidin-2-one

Synthetic Utility as a Scaffold for Further Molecular Complexity

The diverse reactivity of 1-(3-fluorobenzyl)imidazolidin-2-one makes it a valuable scaffold for building more complex molecules, particularly in the field of medicinal chemistry. mdpi.com The imidazolidin-2-one core is a privileged structure found in numerous biologically active compounds and pharmaceuticals. acs.orgmdpi.com

The synthetic handles available on the molecule allow for a systematic and rational approach to generating molecular diversity:

Vector 1 (N3-Position) : The N3-amine can be derivatized with a wide array of substituents through alkylation or acylation, allowing for the exploration of structure-activity relationships in this region of the molecule.

Vector 2 (Aromatic Ring) : The fluorinated phenyl ring can be functionalized using EAS or, more selectively, via DoM. This allows for the introduction of additional groups that can modulate electronic properties, solubility, or engage in specific interactions with biological targets.

Vector 3 (Benzylic Position) : Functionalization at the benzylic carbon, for example, through bromination followed by nucleophilic substitution, allows for the attachment of various side chains or the creation of a ketone linkage, fundamentally altering the scaffold's shape and chemical nature.

This multi-faceted reactivity enables chemists to use this compound as a central building block. By combining reactions at these different sites, libraries of complex derivatives can be synthesized efficiently. For instance, a synthetic route could involve an initial DoM to introduce a substituent on the aromatic ring, followed by N-alkylation to add a second element of diversity, creating a library of disubstituted analogs from a single, common intermediate. This strategic utility is crucial in drug discovery programs for the rapid development and optimization of lead compounds. nih.gov

Appendage of Diverse Side-Chains to the Imidazolidin-2-one Core

The nitrogen atom at the N3 position of the this compound ring possesses a lone pair of electrons and can act as a nucleophile, making it a key site for the appendage of various side-chains through alkylation, acylation, and sulfonylation reactions. These modifications can significantly alter the steric and electronic properties of the parent molecule.

N-Alkylation, N-Acylation, and N-Arylsulfonylation:

Research on analogous N1-substituted imidazolidin-2-ones has demonstrated that the N3 position can be readily functionalized. For instance, N(3)-acyl, arylsulfonyl, and benzyl derivatives of various N(1)-heteroarylimidazolidin-2-ones have been synthesized. This suggests that this compound could similarly undergo these transformations.

The general approach for these reactions would involve the deprotonation of the N-H group at the N3 position with a suitable base to form a more nucleophilic amide anion, followed by reaction with an appropriate electrophile.

N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) in the presence of a base would yield the corresponding N3-alkylated derivative.

N-Acylation: Treatment with acyl chlorides or anhydrides would introduce an acyl group at the N3 position.

N-Arylsulfonylation: Reaction with arylsulfonyl chlorides would lead to the formation of N3-arylsulfonyl derivatives.

These potential derivatization pathways are illustrated in the table below, based on reactions performed on similar imidazolidin-2-one scaffolds.

ReagentReaction TypePotential Product Structure
Benzyl bromideAlkylation1-(3-Fluorobenzyl)-3-benzylimidazolidin-2-one
Acetyl chlorideAcylation1-Acetyl-3-(3-fluorobenzyl)imidazolidin-2-one
Benzenesulfonyl chlorideSulfonylation1-(Benzenesulfonyl)-3-(3-fluorobenzyl)imidazolidin-2-one

This table presents potential reactions for this compound based on the known reactivity of other imidazolidin-2-one derivatives.

Preparation of Complex Molecular Architectures through Further Functionalization

Beyond simple side-chain appendage at the N3 position, the imidazolidin-2-one core of this compound can serve as a scaffold for the construction of more complex molecular architectures. This can be achieved by introducing substituents at the C4 and C5 positions of the ring, often through multi-step synthetic sequences or catalytic processes.

Palladium-Catalyzed Carboamination:

A powerful strategy for the synthesis of substituted imidazolidin-2-ones involves the palladium-catalyzed carboamination of N-allylureas. While this method builds the imidazolidin-2-one ring with substituents already in place, it highlights a pathway to access analogues of this compound with diverse side-chains at the C4 and C5 positions. In this approach, an N-allyl-N'-(3-fluorobenzyl)urea could be cyclized in the presence of an aryl or vinyl halide and a palladium catalyst to generate a 4,5-disubstituted this compound. This methodology allows for the stereoselective formation of up to two new stereocenters.

Acid-Catalyzed Cyclization and Substitution:

Another versatile method for constructing substituted imidazolidin-2-one rings involves the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas with various carbon nucleophiles. nih.gov By starting with a precursor such as 1-(3-fluorobenzyl)-3-(2,2-dimethoxyethyl)urea, treatment with an acid in the presence of an electron-rich aromatic or heterocyclic compound could lead to the formation of a 4-(het)aryl-1-(3-fluorobenzyl)imidazolidin-2-one. nih.gov This reaction proceeds through the formation of an intermediate N-acyliminium ion, which is then trapped by the nucleophile. nih.gov

The table below summarizes the types of complex architectures that could potentially be synthesized based on these advanced methodologies, using this compound as a structural template.

MethodPrecursorKey ReagentsPotential Product
Pd-Catalyzed CarboaminationN-allyl-N'-(3-fluorobenzyl)ureaAryl bromide, Pd catalyst, Base4-Aryl-5-methyl-1-(3-fluorobenzyl)imidazolidin-2-one
Acid-Catalyzed Cyclization1-(3-Fluorobenzyl)-3-(2,2-dimethoxyethyl)ureaIndole, Trifluoroacetic acid4-(Indol-3-yl)-1-(3-fluorobenzyl)imidazolidin-2-one

This table illustrates potential synthetic routes to complex derivatives, drawing parallels from established methods on analogous systems.

These derivatization pathways underscore the versatility of the imidazolidin-2-one scaffold present in this compound, enabling the systematic modification of its structure to explore new chemical space and develop molecules with tailored properties.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 1-(3-Fluorobenzyl)imidazolidin-2-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

While specific experimental spectra for this compound are not widely available in peer-reviewed literature, the expected signals can be predicted based on the structure. The ¹H NMR spectrum would feature distinct regions for the aromatic protons of the fluorobenzyl group, the benzylic methylene (B1212753) protons, and the methylene protons of the imidazolidinone ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons (including those directly bonded to fluorine, which would exhibit C-F coupling), the benzylic carbon, and the two aliphatic carbons of the five-membered ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: This table is illustrative, showing expected chemical shift regions. Actual values require experimental determination.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazolidinone C=O - ~160-165
Fluorobenzyl Aromatic C-H ~6.9 - 7.4 ~114-131
Fluorobenzyl Aromatic C-F - ~161-164 (d, ¹JCF)
Fluorobenzyl Aromatic C-CH₂ - ~138-141
Benzyl (B1604629) CH₂ ~4.4 - 4.6 ~48-52
Imidazolidinone CH₂-N(Bn) ~3.3 - 3.5 ~45-49
Imidazolidinone CH₂-NH ~3.3 - 3.5 ~40-44

To confirm the connectivity and spatial relationships within the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons within the imidazolidinone ring (H4 and H5). It would also map the coupling relationships between the protons on the 3-fluorobenzyl ring, helping to confirm their substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, connecting the benzylic proton signals to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the benzylic protons (H-6) to the aromatic carbons and to the imidazolidinone ring carbon (C-4), as well as from the imidazolidinone protons (H-4, H-5) to the carbonyl carbon (C-2). In a study of related 4-substituted imidazolidin-2-ones, HMBC was vital for confirming the substitution pattern on the heterocyclic ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for conformational analysis. For this molecule, NOESY could reveal spatial proximity between the benzylic protons and certain protons of the imidazolidinone ring, providing insights into the preferred orientation of the benzyl group relative to the heterocycle.

In cases involving chiral centers, advanced NMR techniques coupled with statistical analysis can be used for stereochemical assignment. While this compound is achiral, derivatives with substituents on the imidazolidinone ring would be chiral. For such derivatives, the use of chiral derivatizing agents or chiral solvating agents could induce diastereomeric differentiation observable in the NMR spectrum. Statistical analysis of coupling constants and NOE data, often aided by computational modeling, would be essential for assigning the relative or absolute stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₀H₁₁FN₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within 5 ppm).

Table 2: Calculated Exact Mass for HRMS Analysis

Formula Calculated Monoisotopic Mass

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide structural information. The molecule would be expected to fragment at its weakest bonds. A characteristic fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a fluorobenzyl cation (m/z 109) and an imidazolidin-2-one radical fragment, which would serve as strong evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related fluorobenzyl-containing heterocyclic compounds shows that this technique provides unequivocal proof of structure and reveals details about intermolecular interactions like hydrogen bonding and π–π stacking that govern the crystal packing. researchgate.net

Should a single crystal of this compound be grown and analyzed, the resulting data would reveal the molecule's conformation in the crystalline state. Key parameters of interest would include:

The planarity or puckering of the five-membered imidazolidinone ring.

The torsion angle between the plane of the imidazolidinone ring and the plane of the fluorobenzyl aromatic ring.

The network of intermolecular interactions. The presence of an N-H donor and a carbonyl (C=O) oxygen acceptor suggests that hydrogen bonding would be a primary interaction, likely forming chains or dimers of molecules within the crystal lattice.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecular vibrations and electronic transitions, respectively, providing valuable information about functional groups and conjugated systems.

Vibrational Spectroscopy (Infrared - IR): IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Expected Characteristic IR Absorption Bands Note: This table is illustrative, showing expected absorption regions based on functional groups.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (imidazolidinone) Stretch 3200 - 3300
C-H (aromatic) Stretch 3000 - 3100
C-H (aliphatic) Stretch 2850 - 3000
C=O (amide/urea) Stretch 1680 - 1710
C=C (aromatic) Stretch 1450 - 1600
C-N Stretch 1200 - 1350

Electronic Spectroscopy (UV-Visible): UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The 3-fluorobenzyl group contains a π-system that would absorb UV light. The spectrum would likely show characteristic absorptions for the π → π* transitions of the aromatic ring, typically below 300 nm. The exact position and intensity of these absorptions would be influenced by the substitution on the ring and the interaction with the imidazolidinone moiety.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular fingerprint.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural components: the monosubstituted aromatic ring, the carbon-fluorine bond, the benzyl and imidazolidinone methylene groups, and the cyclic urea (B33335) (amide) moiety.

Key vibrational modes for this compound include:

Aromatic C-H Stretch: The presence of the benzene (B151609) ring is typically confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The CH₂ groups of the benzyl substituent and the imidazolidinone ring give rise to stretching vibrations in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretch: The most intense and readily identifiable peak in the spectrum is the carbonyl stretch from the cyclic urea group. This strong absorption is typically observed in the range of 1680-1720 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding. In similar 1,3-disubstituted imidazolidin-2-ones, this peak is a prominent feature. mdpi.com

Aromatic C=C Bending: The benzene ring also exhibits characteristic C=C in-plane bending vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibrations of the C-N bonds within the imidazolidinone ring typically appear in the 1200-1350 cm⁻¹ range.

C-F Stretch: The carbon-fluorine bond of the 3-fluorobenzyl group produces a strong, characteristic absorption band, typically found in the 1000-1250 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the meta-substituted benzene ring provide further structural confirmation, with characteristic patterns appearing in the 690-900 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for the functional groups present in this compound.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H (Benzene Ring)Stretch3000 - 3100Medium
Aliphatic C-H (CH₂)Stretch2850 - 3000Medium
Carbonyl (Cyclic Urea)C=O Stretch1680 - 1720Strong
Aromatic C=C (Benzene Ring)In-plane Bend1450 - 1600Variable
Amine C-N (Imidazolidinone)Stretch1200 - 1350Medium
Fluoroaromatic C-FStretch1000 - 1250Strong
Aromatic C-H (m-substituted)Out-of-plane Bend690 - 900Strong

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is the extension of electronic circular dichroism into the infrared region, providing detailed three-dimensional structural information about molecules in solution. wikipedia.org VCD is exceptionally sensitive to the absolute configuration and conformational arrangement of stereocenters.

While this compound itself is an achiral molecule, the imidazolidin-2-one scaffold is a cornerstone in asymmetric synthesis, frequently employed as a chiral auxiliary. journals.co.zaresearchgate.net Chiral derivatives are synthesized, for example, by using enantiomerically pure diamines in the cyclization step, which introduces stereocenters into the five-membered ring. For such chiral analogs, VCD spectroscopy serves as a powerful tool for stereochemical analysis.

The principle of VCD analysis involves comparing the experimentally measured spectrum with theoretical spectra generated through quantum chemical calculations, typically using Density Functional Theory (DFT). wikipedia.orgnih.gov Key aspects of VCD for chiral analysis include:

Determination of Absolute Configuration: The VCD spectrum of one enantiomer is a mirror image of the other. nih.gov By comparing the experimental VCD spectrum of an unknown enantiomer to the calculated spectrum for a specific configuration (e.g., the R-configuration), an unambiguous assignment of its absolute configuration can be made.

Conformational Analysis: VCD signals are highly sensitive to the molecule's three-dimensional structure, including the relative orientations of different functional groups. wikipedia.orgrsc.org This allows for detailed conformational studies of flexible molecules in solution. nih.gov

Enantiomeric Purity: The intensity of a VCD signal is proportional to the enantiomeric excess (ee) of the sample, making it a useful method for quantifying the enantiomeric purity of a substance.

For a hypothetical chiral derivative of this compound, the VCD spectrum would exhibit distinct positive and negative bands (a "couplet" or "bisignate" signal) for certain vibrational modes, such as the C=O stretch of the urea moiety. The sign of these VCD bands is directly related to the molecule's chirality.

The table below illustrates the conceptual output of a VCD experiment for a pair of enantiomers, highlighting the mirror-image relationship between their spectra.

Interactive Data Table: Conceptual VCD Data for a Chiral Imidazolidin-2-one Derivative

Vibrational ModeWavenumber (cm⁻¹)VCD Signal for (R)-enantiomer (ΔA)VCD Signal for (S)-enantiomer (ΔA)
Carbonyl (C=O) Stretch~1700Positive (+)Negative (-)
Aromatic C-H Bend~1450Negative (-)Positive (+)
C-N Stretch~1300Positive (+)Negative (-)

Note: ΔA (differential absorbance) values are hypothetical to illustrate the principle.

This analytical capability makes VCD an invaluable technique in the development and quality control of chiral molecules within the pharmaceutical and chemical industries. nih.govshimadzu-webapp.eu

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformational Preferences

No specific DFT studies on the molecular geometry or conformational preferences of 1-(3-Fluorobenzyl)imidazolidin-2-one were found in the available literature. Such studies would typically involve optimizing the molecule's 3D structure to find the lowest energy conformers, analyzing bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, VCD Spectra)

There is no available research detailing the computational prediction of spectroscopic parameters like NMR chemical shifts or Vibrational Circular Dichroism (VCD) spectra for this compound. These predictions would require specific computational models and would be compared against experimental data for validation.

Analysis of Noncovalent Interactions within the Molecular Framework

A detailed analysis of noncovalent interactions, such as hydrogen bonds or van der Waals forces, within the molecular framework of this compound through computational methods has not been published.

Elucidation of Reaction Mechanisms via Computational Modeling

Transition State Analysis and Energy Profiles

No computational studies on the reaction mechanisms involving this compound, including transition state analysis and the calculation of energy profiles for potential reactions, were identified.

Solvent Effects on Reaction Pathways

Information regarding the computational modeling of solvent effects on the reaction pathways of this compound is not present in the scientific literature.

In Silico Design and Optimization of Novel Imidazolidin-2-one Derivatives

The computational design and optimization of novel imidazolidin-2-one derivatives, including structures related to this compound, represent a cornerstone of modern medicinal chemistry. These in silico techniques allow for the rational design of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby accelerating the drug discovery process.

Structure-Based and Ligand-Based Design:

The design of new imidazolidin-2-one derivatives often begins with either structure-based or ligand-based computational methods. In structure-based design, the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to guide the design of complementary ligands. Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a designed molecule within the active site of a target protein. For instance, in the development of new kinase inhibitors, derivatives of imidazolidin-2-thione have been docked into the ATP-binding site of VEGFR-2 to predict their binding modes and energies, helping to prioritize candidates for synthesis. nih.gov

When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches rely on the knowledge of existing active molecules to develop a pharmacophore model, which defines the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries for novel scaffolds or to suggest modifications to existing ones, such as this compound, to improve their activity.

Pharmacokinetic and Toxicity Prediction:

A critical aspect of in silico optimization involves the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. Computational models are used to estimate physicochemical properties like solubility, lipophilicity (logP), and polar surface area, which are crucial determinants of a drug's bioavailability. For various series of substituted imidazolidine (B613845) derivatives, online tools and software are utilized to calculate molecular properties and predict drug-likeness based on established rules, such as Lipinski's rule of five. nih.gov These predictive models help in the early identification of candidates that are likely to have poor pharmacokinetic profiles, allowing chemists to focus on more promising molecules.

The following interactive table illustrates the type of data generated during in silico ADMET screening for hypothetical derivatives of this compound.

Compound ID Modification Predicted logP Predicted Aqueous Solubility (mg/L) Lipinski's Rule of Five Violations Predicted Toxicity Risk
IZ-F-01 Parent (3-Fluoro)2.153500Low
IZ-F-02 4-Fluoro substitution2.153450Low
IZ-F-03 3,5-Difluoro substitution2.302800Low
IZ-F-04 4-Trifluoromethyl substitution3.50950Medium
IZ-F-05 2-Methoxy substitution2.054100Low

This table contains simulated data for illustrative purposes.

Quantum Chemistry Calculations:

Quantum chemistry calculations, particularly Density Functional Theory (DFT), play a significant role in understanding the electronic structure and reactivity of imidazolidin-2-one derivatives. These methods are used to rationalize reaction mechanisms and regioselectivity in their synthesis. mdpi.comacs.org For example, DFT calculations can elucidate the most feasible reaction pathways by comparing the Gibbs free energy of different intermediates and transition states, guiding the development of more efficient synthetic protocols. acs.org

Applications of Machine Learning and Artificial Intelligence in Computational Organic Chemistry

Predictive Modeling and QSAR:

Machine learning algorithms, such as random forests and support vector machines, are widely used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For heterocyclic compounds, including imidazolidinones, QSAR models can predict bioactivity, helping to screen virtual libraries and prioritize experimental testing. nih.gov

De Novo Drug Design:

Reaction Prediction and Synthesis Planning:

The table below summarizes the applications of various AI/ML models in the context of designing and studying imidazolidin-2-one derivatives.

AI/ML Model Type Application Area Specific Task for Imidazolidin-2-one Derivatives Potential Outcome
Random Forest / Gradient Boosting QSAR ModelingPredict binding affinity to a target kinase based on molecular descriptors.Prioritization of derivatives for synthesis and in vitro testing.
Graph Neural Networks (GNNs) Property PredictionPredict ADMET properties directly from the molecular graph structure.Early-stage filtering of compounds with unfavorable pharmacokinetics.
Generative Adversarial Networks (GANs) De Novo DesignGenerate novel imidazolidin-2-one scaffolds with predicted activity against a new biological target.Discovery of novel lead compounds with unique chemical structures.
Recurrent Neural Networks (RNNs) RetrosynthesisPropose a multi-step synthesis plan for a complex, optimized imidazolidin-2-one derivative.Faster and more efficient chemical synthesis of target molecules.

The synergy between traditional computational chemistry methods and advanced AI/ML algorithms offers a powerful toolkit for the design and optimization of novel therapeutic agents based on the this compound scaffold.

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